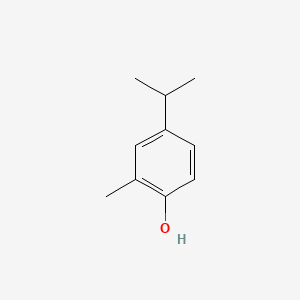

4-Isopropyl-2-methylphenol

Description

Contextual Significance in Phytochemistry and Medicinal Chemistry

Phenolic monoterpenoids, including 4-Isopropyl-2-methylphenol, are significant subjects in phytochemistry and medicinal chemistry due to their widespread presence in aromatic plants and their broad spectrum of biological activities. researchgate.netacs.org These compounds are key components of essential oils and are often involved in the plant's defense mechanisms against pathogens and herbivores. acs.org

The medicinal interest in this class of compounds is largely driven by the well-documented properties of its isomers, carvacrol (B1668589) and thymol (B1683141). hilarispublisher.com Research has shown that these related molecules possess antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties, among others. researchgate.netacs.org For instance, carvacrol is a major constituent of essential oils from oregano and thyme and is recognized for its potent antimicrobial and antioxidant effects. researchgate.nethilarispublisher.com Thymol is also a well-known antiseptic and antibacterial agent. jmb.or.kr The shared phenolic hydroxyl group and alkyl-substituted benzene (B151609) ring structure across these isomers suggest that this compound may exhibit a similar, albeit distinct, profile of bioactivities, making it a compound of interest for comparative studies and potential therapeutic development.

Natural Occurrence and Biosynthetic Pathways

This compound is a naturally occurring compound found in a select number of plant species. Its presence has been documented in the essential oils of various aromatic plants.

Table 2: Documented Natural Sources of this compound

| Plant Species | Reference |

|---|---|

| Lippia origanoides | nih.gov |

| Lippia graveolens | nih.gov |

| Baccharis dracunculifolia | nih.gov |

The biosynthesis of this compound follows the general pathway for monoterpenoids in plants. scispace.com This process originates with the synthesis of five-carbon (C5) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comresearchgate.net In plants, these precursors are primarily formed via the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway, which occurs in the plastids. scispace.commdpi.com

The key steps are as follows:

Precursor Synthesis: The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce IPP and DMAPP. scispace.comresearchgate.net

Chain Elongation: Geranyl pyrophosphate (GPP) synthase catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 intermediate, geranyl pyrophosphate. ontosight.ai GPP is the direct precursor to all monoterpenes. tugraz.at

Cyclization and Modification: The GPP molecule undergoes cyclization and subsequent enzymatic modifications, catalyzed by terpene synthases and cytochrome P450 enzymes. ontosight.ai For aromatic monoterpenoids like this compound, the biosynthesis is thought to proceed through the formation of a p-cymene (B1678584) intermediate, which is then hydroxylated to yield the final phenolic structure. researchgate.net The specific enzymes responsible for the final hydroxylation step that distinguishes this compound from its isomers like carvacrol are a subject of ongoing phytochemical research.

Historical and Contemporary Academic Research Trajectory

Academic research on isopropyl methylphenols has historically been dominated by studies on the more abundant isomers, thymol and carvacrol, owing to their prevalence in commercially important essential oils like those from thyme and oregano. jmb.or.krfoodb.ca These compounds were identified early on as potent antimicrobial and flavoring agents.

Research specifically targeting this compound is less extensive but has gained traction within the context of comparative chemical studies. Early research often involved the identification and characterization of constituents from various plant essential oils, where this compound was occasionally reported as a minor component.

Contemporary research is characterized by a more nuanced approach. Scientists are now investigating the full range of isomers produced by plants to understand the structure-activity relationships that govern their biological effects. This includes synthesizing derivatives of natural phenols to enhance or modify their properties. For example, a 2008 study synthesized a diarylmethane derivative of carvacrol, 4,4′-methylenebis(5-isopropyl-2-methyl)phenol, and found it to be an efficient antioxidant with low cytotoxicity, highlighting the interest in modifying these basic phenolic structures. acs.org Furthermore, research into synthetic analogs like 4-isopropyl-3-methylphenol (B166981) has been driven by its strong bactericidal activity and low toxicity, indicating a broader industrial and medicinal interest in the various isomers of isopropylmethylphenol. chemicalbook.com The ongoing curation of chemical data in databases like PubChem and the NIST Chemistry WebBook also reflects a sustained academic interest in the precise properties of this compound. nih.govnist.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXXLXHHWYNKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169745 | |

| Record name | 4-Isopropyl-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-97-2 | |

| Record name | Isocarvacrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropyl-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropyl-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ISOPROPYL-O-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41Y0OLM4LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 4 Isopropyl 2 Methylphenol

Strategies for de novo Synthesis

The de novo synthesis of isopropylmethylphenols primarily relies on the alkylation of cresol (B1669610) precursors. The choice of starting material, catalyst, and reaction conditions significantly influences the isomeric distribution of the final products.

The isopropylation of m-cresol (B1676322) is a widely studied method for producing isopropyl-methylphenols, particularly thymol (B1683141) (2-isopropyl-5-methylphenol), an isomer of 4-isopropyl-2-methylphenol. acs.orguct.ac.za This reaction typically involves reacting m-cresol with an isopropylating agent, such as propylene (B89431) or isopropyl alcohol (IPA), in the presence of an acidic catalyst. acs.orgoup.com

The process, however, generally yields a mixture of isomers, including thymol, 4-isopropyl-3-methylphenol (B166981), 2-isopropyl-3-methylphenol, and 5-isopropyl-3-methylphenol (B155287), alongside di- and tri-alkylated byproducts. chemicalbook.comepo.org The selectivity towards a specific isomer is a significant challenge. For instance, the industrial synthesis of thymol via the liquid-phase isopropylation of m-cresol with propylene often requires high temperatures (633 K) and pressures (50 atm) using activated alumina (B75360) as a catalyst. acs.org

Various catalytic systems have been explored to improve selectivity and efficiency under milder conditions. These include:

Solid Superacidic Catalysts: Modified zirconia catalysts (UDCaT-4, UDCaT-5, UDCaT-6) have been shown to be highly active for the isopropylation of m-cresol with IPA, with UDCaT-5 achieving up to 79% selectivity for thymol at 92% IPA conversion. nih.gov

Ionic Liquids: SO3H-functionalized ionic liquids have been used as recoverable acid catalysts, yielding 77.7% conversion of m-cresol and 48.7% selectivity for 2-isopropyl-5-methylphenol. acs.org

Resin Catalysts: Strong acid resin catalysts have been investigated under both microwave irradiation and conventional heating, showing that reaction parameters like catalyst amount, reactant mole ratio, and temperature are key factors controlling reactivity and selectivity. researchgate.net

Metal-Promoted Catalysts: Catalysts prepared from FeSO₄ and γ-Al₂O₃ have been used to study the kinetics of liquid-phase isopropylation of m-cresol with propylene. oup.com

The reaction pathway can involve both O-alkylation (forming isopropyl-3-tolyl ether) and C-alkylation. uct.ac.zanih.gov At lower temperatures, both products may form, while higher temperatures favor C-alkylation and the subsequent formation of thymol and its isomers. uct.ac.zanih.gov

| Catalyst | Isopropylating Agent | Key Findings/Conditions | Reference |

|---|---|---|---|

| Activated Alumina | Propylene | Industrial process for thymol; requires high temperature (633 K) and pressure (50 atm). | acs.org |

| UDCaT-5 (Modified Zirconia) | Isopropyl Alcohol | High selectivity for thymol (79%) at 92% IPA conversion; liquid phase at 433-473 K. | nih.gov |

| [TMBSA][HSO₄] (Ionic Liquid) | Isopropyl Alcohol | 77.7% m-cresol conversion with 48.7% selectivity for 2-isopropyl-5-methylphenol; catalyst is reusable. | acs.org |

| Strong Acid Resin (CT-151 DR) | Isopropyl Alcohol | Solvent-free conditions; mole ratio of m-cresol to IPA of 5:1 minimizes byproducts. | researchgate.net |

| FeSO₄–Al₂O₃ | Propylene | Liquid phase at 240–280 °C; kinetic studies fitted to an irreversible, first-order rate equation. | oup.com |

To overcome the selectivity issues associated with direct cresol alkylation, alternative synthetic pathways have been developed.

One notable method is a cross-coupling reaction. This approach involves reacting a 4-halogenated-3-methylphenol or a derivative thereof with an isopropyl metal compound in the presence of a suitable catalyst and solvent. google.com This strategy allows for the targeted synthesis of 4-isopropyl-3-methylphenol, an isomer of the target compound, with potentially higher selectivity and easier purification. google.com

Another alternative involves the isopropylation of m-toluidine (B57737) in the presence of sulfuric acid to produce methyl-4-isopropylaniline. epo.org This intermediate is then subjected to diazo-decomposition or hydrolysis under high temperature and pressure to yield 4-isopropyl-3-methylphenol. epo.org

Synthesis of Analogs and Derivatives

The functionalization of the aromatic ring or the hydroxyl group of isopropylmethylphenols leads to a diverse range of derivatives with modified properties. The synthesis of these derivatives often starts from commercially available isomers like thymol or carvacrol (B1668589).

Halogenated derivatives are an important class of functionalized phenols. A key example is 4-Chloro-2-isopropyl-5-methylphenol, also known as chlorothymol. sigmaaldrich.comchemdad.com This compound is a chlorinated derivative of thymol. Its synthesis typically involves the direct chlorination of thymol (2-isopropyl-5-methylphenol). The electrophilic substitution reaction introduces a chlorine atom onto the aromatic ring, yielding the final product. chemdad.com

| Derivative Name | Precursor | General Reaction Type | CAS Number |

|---|---|---|---|

| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Thymol (2-isopropyl-5-methylphenol) | Electrophilic Aromatic Chlorination | 89-68-9 |

| 4-(hydroxymethyl)-2-isopropyl-5-methylphenol | Thymol (2-isopropyl-5-methylphenol) | Hydroxymethylation (Condensation with Formaldehyde) | 4383-04-4 |

Hydroxymethylation introduces a -CH₂OH group, which can serve as a handle for further chemical modifications. The synthesis of 4-(hydroxymethyl)-2-isopropyl-5-methylphenol is achieved through the condensation of thymol with formaldehyde (B43269) in the presence of a base. acs.orgresearchgate.net This reaction is a form of electrophilic substitution where steric hindrance from the existing substituents directs the incoming hydroxymethyl group to the para position relative to the hydroxyl group, preventing the formation of other isomers. researchgate.net

A variety of other functional groups can be introduced to the core phenolic structure to create novel derivatives.

Allyl Derivatives: Allyl-substituted phenols can be synthesized and used as precursors for further reactions. For example, allyl thymol can undergo chalcogenocyclofunctionalization reactions with reagents like selenium dibromide to produce complex organochalcogen compounds, such as bis[(7-isopropyl-4-methyl-2,3-dihydro-1-benzofuran-2-yl)methyl] selenide. mdpi.com

Acetohydrazone Derivatives: Phytochemical acetohydrazone derivatives can be synthesized from thymol or carvacrol in a multi-step process. researchgate.net This involves initial esterification, followed by reaction with 2-bromoethylacetate and potassium carbonate, conversion to a hydrazide with hydrazine (B178648) hydrate, and finally condensation with an aldehyde. researchgate.net

Aminomethylated Derivatives: A one-pot, three-component coupling reaction of thymol, an aryl/heteroaryl aldehyde, and a 2-aminobenzothiazole (B30445) can produce p-[(benzothiazolylamino)(aryl/heteroaryl)methyl]-functionalized phenols under catalyst- and solvent-free conditions. thieme-connect.com The reaction likely proceeds through an in-situ generated p-quinone methide intermediate. thieme-connect.com

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods for valuable chemical compounds is a central focus of green chemistry. In the context of this compound, also known as o-cymen-5-ol or carvacrol, researchers have explored several strategies to minimize waste, avoid hazardous reagents, and utilize renewable resources. These approaches often involve catalyst- and solvent-free conditions, as well as the use of biocatalysts.

One notable green chemistry approach is the one-step, solvent-free alkylation of ortho-cresol with either propylene or isopropyl alcohol over solid acid catalysts. This method has been reported to produce carvacrol with a yield of 82% under kinetically controlled conditions, offering a potentially more economical alternative to extraction from natural plant sources. acs.org

Another significant green approach involves catalyst- and solvent-free, one-pot, three-component coupling reactions. For instance, the reaction of carvacrol, aryl/heteroaryl aldehydes, and 2-aminobenzothiazoles can be performed under neat conditions at elevated temperatures (150–160 °C) to produce functionalized phenols. thieme-connect.com This method is advantageous due to its high selectivity and applicability to large-scale synthesis. thieme-connect.com The proposed mechanism involves the initial para-attack of carvacrol on the aldehyde to form a p-quinone methide intermediate, followed by a 1,6-aza-Michael addition of the 2-aminobenzothiazole. thieme-connect.com

Solvent-free Mannich reactions under infrared irradiation have also been employed for the derivatization of similar phenolic compounds. researchgate.net While this specific example details the synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol from 4-isopropylphenol, the principle of using infrared irradiation as an energy source to drive reactions without a solvent is a key green chemistry technique applicable to related syntheses. researchgate.net

Furthermore, the synthesis of derivatives of this compound has been achieved under solvent-free conditions through thiocyanation. In one study, carvacrol was reacted with ammonium (B1175870) thiocyanate (B1210189) (SCNNH4) and iodine (I2) at room temperature to produce 5-isopropyl-2-methyl-4-thiocyanatophenol and other thio-derivatives. nih.gov This method avoids the use of volatile organic solvents, thereby reducing the environmental impact of the synthesis. nih.gov

The use of solid acid catalysts, such as zeolites, has been investigated for the isopropylation of m-cresol to produce thymol (an isomer of carvacrol), which also yields 4-isopropyl-3-methylphenol as a product. uct.ac.zaresearchgate.net These gas-phase reactions can be carried out at high temperatures, and the choice of catalyst and reaction conditions can influence the selectivity towards the desired isomer. uct.ac.za While not a direct synthesis of this compound, this research highlights the potential of solid catalysts in the green synthesis of related isopropyl phenols.

The table below summarizes some of the green chemistry approaches investigated for the synthesis and derivatization of this compound and related compounds.

| Reaction Type | Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Alkylation | o-Cresol, Propylene/Isopropyl alcohol | Solid acid catalyst | Solvent-free | Kinetically controlled | Carvacrol | 82 | acs.org |

| Three-component coupling | Carvacrol, Aldehydes, 2-Aminobenzothiazoles | None | Solvent-free | 150–160 °C | Functionalized phenols | High | thieme-connect.com |

| Thiocyanation | Carvacrol, SCNNH4, I2 | None | Solvent-free | 20 °C, 16 h | 5-isopropyl-2-methyl-4-thiocyanatophenol and thio-derivatives | Not specified | nih.gov |

| Isopropylation | m-Cresol, Isopropanol | H-MFI zeolite | Gas-phase | 200-300 °C | Thymol, 4-isopropyl-3-methylphenol | Not specified | uct.ac.za |

Advanced Pharmacological and Biological Activity Investigations of 4 Isopropyl 2 Methylphenol

Antimicrobial Efficacy and Mechanisms

4-Isopropyl-2-methylphenol, also known as o-Cymen-5-ol or an isomer of thymol (B1683141), is a synthetic crystalline compound first developed in 1954. typology.comspecialchem.com It is recognized for its broad-spectrum antimicrobial properties, targeting a wide range of bacteria, fungi, and other microorganisms. medchemexpress.comspecialchem.com This has led to its use as a preservative in cosmetics and personal care products to extend their shelf life by preventing microbial growth. cosmileeurope.euspecialchem.comunilongmaterial.com

Antibacterial Spectrum and Potency (e.g., against Staphylococcus aureus, Streptococcus mutans, Pseudomonas aeruginosa, foodborne pathogens)

This compound demonstrates significant antibacterial activity against a variety of bacteria. typology.commedchemexpress.com Its efficacy has been noted against both Gram-positive and Gram-negative bacteria. frontiersin.org

Studies have determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of o-Cymen-5-ol against several oral pathogens. The MIC values generally range from 1.7 mM to 3.4 mM, while MBC values are between 3.4 mM and 6.7 mM. nih.govnih.gov

Specifically, it has shown effectiveness against:

Staphylococcus aureus : Including methicillin-resistant Staphylococcus aureus (MRSA). typology.comspecialchem.comffhdj.comjmb.or.kr

Streptococcus mutans : A key bacterium involved in dental caries. medchemexpress.comnih.govffhdj.comresearchgate.netchemicalbook.comjst.go.jp

Pseudomonas aeruginosa : An opportunistic human pathogen. typology.comfrontiersin.org

Foodborne pathogens : Such as Escherichia coli, Salmonella typhimurium, and Listeria monocytogenes. typology.comffhdj.comacs.org

In combination with zinc, this compound exhibits synergistic effects, enhancing its inhibitory action against oral pathogens like Porphyromonas gingivalis and Fusobacterium nucleatum. nih.govresearchgate.net This combination has been shown to be more effective than a placebo in toothpaste formulations for reducing bacteria like S. mutans and E. coli. nih.govnih.gov The mechanism of action includes the inhibition of glycolysis, a process vital for bacterial energy production. medchemexpress.comnih.govchemicalbook.com

| Bacterium | Activity Noted | MIC Range (mM) | MBC Range (mM) | Source |

|---|---|---|---|---|

| Staphylococcus aureus | Effective | Not specified | Not specified | typology.comspecialchem.comffhdj.com |

| Streptococcus mutans | Effective | 1.7 - 3.4 | 3.4 - 6.7 | medchemexpress.comnih.govnih.gov |

| Pseudomonas aeruginosa | Effective | Not specified | Not specified | typology.comfrontiersin.org |

| Porphyromonas gingivalis | Synergistic effect with zinc | 0.42 (in combination) | Not specified | nih.govnih.gov |

| Fusobacterium nucleatum | Synergistic effect with zinc | 0.42 (in combination) | Not specified | nih.govnih.gov |

| Escherichia coli | Effective | Not specified | Not specified | typology.com |

| Salmonella typhimurium | Effective | Not specified | Not specified | typology.com |

Antifungal Activities

This compound is also a potent antifungal agent, effective against a variety of yeasts and molds. typology.comspecialchem.comunilongmaterial.com It has demonstrated greater antifungal efficacy than many traditional preservatives. typology.comconnectchemicals.com

Its activity against the common human fungal pathogen Candida albicans has been well-documented. medchemexpress.comresearchgate.netchemicalbook.commedchemexpress.com Studies show it can inhibit the formation of germ tubes in C. albicans at low concentrations, a critical step in its pathogenesis. nih.gov The compound is also effective against various Aspergillus species, with a Minimum Inhibitory Concentration (MIC) as low as 12.8–51.2 mM. Its mechanism of action involves disrupting the fungal redox homeostasis.

Furthermore, it has shown efficacy against Trichophyton, the fungus responsible for athlete's foot. specialchem.com

| Fungus | Activity Noted | Source |

|---|---|---|

| Candida albicans | Effective, inhibits germ tube formation | medchemexpress.comresearchgate.netchemicalbook.comnih.gov |

| Aspergillus niger | Effective | typology.com |

| Penicillium citrinum | Effective | typology.com |

| Trichophyton (Athlete's foot) | Effective | specialchem.com |

Antiviral Properties

Research has indicated that this compound possesses antiviral properties. researchgate.netnih.gov This activity is part of its broader bioactivity, which includes defending plants against various pathogens. acs.orgresearchgate.netnih.gov While specific mechanisms against viruses are still being explored, its inclusion in oral care products may contribute to reducing viral load in the oral cavity. For instance, its isomer, carvacrol (B1668589), has been reported to have antiviral effects. acs.orgnih.gov

Antiparasitic and Insecticidal Applications (e.g., acaricidal against mites, stored-food pests)

The compound has demonstrated notable antiparasitic and insecticidal activities. researchgate.netnih.gov It has been investigated as an acaricide against mites, including house dust mites (Dermatophagoides farinae and D. pteronyssinus) and the cattle tick (Rhipicephalus (Boophilus) microplus). iau.ir In comparative studies, it showed greater efficacy than traditional acaricides. The essential oil of pennyroyal, which contains related compounds, has been shown to be highly effective at killing house dust mites. nih.gov

Its isomer, carvacrol, has also been studied for its effectiveness against insects that affect stored food. acs.orgnih.gov

Anti-biofilm Formation Studies (e.g., Streptococcus mutans)

This compound has been shown to effectively inhibit the formation of biofilms by Streptococcus mutans, a primary cause of dental plaque and caries. jst.go.jpnih.govresearchgate.net Biofilms are communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate.

Studies have demonstrated that at sub-minimum inhibitory concentrations, the compound significantly downregulates the expression of genes (gtfB, gtfC, and gtfD) in S. mutans that are crucial for biofilm formation. nih.govresearchgate.net When combined with a surfactant like polyoxyethylene-hydrogenated castor oil (POEHCO), its ability to inhibit biofilm formation is synergistically enhanced. nih.govresearchgate.net Dentifrices containing this compound have been found to suppress biofilm formation even at low concentrations. jst.go.jpresearchgate.net

Anti-inflammatory and Immunomodulatory Effects

Beyond its antimicrobial actions, this compound exhibits anti-inflammatory and immunomodulatory properties. unilongmaterial.comresearchgate.net It is approved as an anti-inflammatory active ingredient in Japan. nih.gov Its isomer, carvacrol, has been shown to possess anti-inflammatory, analgesic, and antiarthritic properties. acs.orgresearchgate.netnih.gov These effects are linked to the modulation of various enzymatic pathways and the reduction of pro-inflammatory cytokines. researchgate.netmdpi.com The use of this compound in oral care products may help in managing gingival inflammation. nih.gov

Modulation of Inflammatory Mediators and Pathways (e.g., pro-inflammatory cytokines, inflammasome)

This compound, an isomer of thymol and carvacrol, has demonstrated notable anti-inflammatory properties. abstractarchives.com Research indicates its potential to modulate key inflammatory mediators. ulprospector.comhealthchems.comgoogle.com Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial signaling molecules in the inflammatory response. This activity makes it a compound of interest for conditions such as gingivitis and periodontitis.

In a study using a classical inflammation model of lipopolysaccharide (LPS)-stimulated Raw 264.7 macrophage cells, 4-isopropyl-3-methylphenol (B166981) (an alternative name for the compound) was found to significantly reduce the release of the inflammatory marker prostaglandin (B15479496) E2 (PGE2). google.com This suggests an intrinsic anti-inflammatory activity at the cellular level. google.com Furthermore, when combined with zinc chloride, this compound has been shown to have a synergistic anti-inflammatory effect. abstractarchives.com A mouthwash containing this combination was able to prevent the release of PGE2 from gingival tissue challenged with Porphyromonas gingivalis LPS. abstractarchives.com

While direct studies on its effect on the inflammasome are limited, research on its isomer, carvacrol (this compound), has shown the ability to abate NLRP3 inflammasome activation. researchgate.net Carvacrol was found to decrease the expression of NLRP3, ASC, Caspase-1, and the pro-inflammatory cytokine IL-1β in both rat models of neuropathy and in cell cultures. researchgate.net Given the structural similarity, this suggests a potential area for future investigation into this compound's own impact on inflammasome pathways.

Cellular and Molecular Basis of Immunomodulation

The immunomodulatory effects of this compound are linked to its influence on various cellular and molecular pathways. Its isomer, thymol (2-isopropyl-5-methylphenol), has been shown to suppress the Toll-like receptor 4 (TLR4)-mediated NF-κB pathway. mdpi.com This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.com

Research on carvacrol, another isomer, has highlighted its ability to inhibit inflammatory cytokine levels and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by suppressing the NF-κB signaling pathway. nih.gov Furthermore, a recent study scheduled for publication in February 2025 investigated the immunomodulatory potential of 2-isopropyl-5-methylphenol in breast cancer. nih.gov This study found that the compound could downregulate the expression of the immune checkpoint molecule CTLA-4, while upregulating PD-1 and PD-L1 expression in breast cancer cells. nih.gov This highlights the compound's potential to modulate immune responses in a cancer context. nih.gov

Antioxidant and Free Radical Scavenging Capabilities

This compound is recognized for its antioxidant properties. unilongmaterial.comcosmetikwatch.com This activity is attributed to the phenolic hydroxyl group in its structure, which can neutralize free radicals. frontiersin.org

In Vitro and In Vivo Antioxidant Assays

The antioxidant capabilities of this compound and its isomers have been evaluated in various assays. For instance, the essential oil of Ammoides verticillata, which contains carvacrol as a major component, demonstrated significant antioxidant activity in DPPH and ABTS radical scavenging assays. mdpi.com In the ABTS assay, the essential oil showed very good scavenging activity with an IC50 value of approximately 3.52 ± 0.02 µg/mL. mdpi.com

Sulfonamide derivatives of carvacrol have also been tested for their antioxidant potential. nih.gov In hydrogen peroxide (H2O2) and nitric oxide (NO) scavenging assays, some of these derivatives were found to be more active than the reference compound, ascorbic acid. nih.gov These in vitro tests provide a quantitative measure of the compound's ability to scavenge free radicals. nih.gov

Interactive Data Table: In Vitro Antioxidant Activity of Ammoides verticillata Essential Oil (AVEO)

| Assay | Test Substance | IC50 Value (µg/mL) |

| DPPH Radical Scavenging | AVEO | 83.11 ± 0.34 |

| DPPH Radical Scavenging | Ascorbic Acid (Reference) | 3.45 ± 0.16 |

| DPPH Radical Scavenging | α-Tocopherol (Reference) | 4.36 ± 0.68 |

| ABTS Radical Scavenging | AVEO | 3.52 ± 0.02 |

| ABTS Radical Scavenging | Ascorbic Acid (Reference) | 7.43 ± 0.29 |

| ABTS Radical Scavenging | α-Tocopherol (Reference) | 9.59 ± 0.08 |

Data sourced from a 2023 study on the antioxidant properties of AVEO. mdpi.com

Role in Redox Homeostasis

Beyond direct radical scavenging, this compound plays a role in cellular redox homeostasis. semanticscholar.org It is described as a deleterious redox cycler against microbial cells, disrupting their cellular redox balance and thereby preventing their growth. semanticscholar.org This mechanism of action involves interfering with ion transport and antioxidant systems within the fungal cells.

Studies on the synthetic analog 4-isopropyl-3-methylphenol have shown that it negatively affects fungal redox homeostasis. semanticscholar.org Fungi with deficiencies in their antioxidant systems, such as those with mutations in vacuolar or antioxidant genes, are particularly susceptible to this compound. semanticscholar.orgsemanticscholar.org This indicates that this compound's antimicrobial activity is, at least in part, due to its ability to induce oxidative stress in target organisms.

Neurobiological and Neuroprotective Research

The neuroprotective potential of this compound and its isomers is an emerging area of research. researchgate.netnih.govmdpi.com

Effects on Neuronal Cell Viability and Apoptosis

Research on carvacrol has provided insights into the potential neuroprotective mechanisms. In vitro studies have shown that carvacrol can protect neuronal cells from toxicity. researchgate.net For example, it has been found to protect PC12 neuronal cells from 6-hydroxydopamine (6-OHDA)-induced toxicity in a dose-dependent manner. researchgate.net This protective effect is linked to an increase in cell viability, likely due to a reduction in intracellular reactive oxygen species and lipid peroxidation. researchgate.net

Carvacrol has also been reported to attenuate apoptosis in neuronal cells by downregulating the expression of pro-apoptotic proteins like Bax and caspase-3, and upregulating the anti-apoptotic protein Bcl-2. mdpi.com Furthermore, it has been shown to protect against Aβ25-35-induced cytotoxicity in PC12 cells by inhibiting oxidative stress. nih.gov While high concentrations of carvacrol (200 and 400 mg/L) have been shown to reduce cell viability in both primary rat neurons and N2a neuroblastoma cells, lower concentrations did not have this effect. nih.gov Although some older studies from 1956 suggested neurotoxicity in animals, leading to cosmetic usage restrictions in Japan, further research is needed to confirm these findings in humans. typology.comtypology.comspecialchem.com

Modulation of Neurodegenerative Processes

Research into the effects of this compound on neurodegenerative diseases, such as Parkinson's disease, has yielded promising results. In animal models of Parkinson's disease, treatment with this compound has been shown to improve motor and memory deficits. scielo.br Specifically, studies using 6-hydroxydopamine (6-OHDA) to induce Parkinson's-like symptoms in rats have demonstrated that this compound can protect dopaminergic neurons from damage. researchgate.net This neuroprotective effect is partly attributed to its ability to reduce oxidative stress. researchgate.net

Furthermore, the compound has been observed to alleviate oxidative stress and mitochondrial membrane potential issues in neuroblastoma cells, suggesting a multi-faceted approach to neuroprotection. researchgate.net Some studies have indicated that carvacrol may protect the brain against oxidative stress by increasing the levels of antioxidant enzymes. researchgate.net The antioxidant properties of this compound appear to be a key mechanism in mitigating dopaminergic neurodegeneration. researchgate.net

Anti-cancer and Anti-proliferative Studies

The potential of this compound as an anti-cancer agent has been a significant area of focus, with research demonstrating its efficacy against various cancer cell lines.

Inhibition of Cancer Cell Lines

Studies have shown that this compound exhibits inhibitory effects on several cancer cell lines. For instance, it has been found to have dose-dependent antiproliferative effects on human uterine carcinoma (HeLa) cells. acs.orgnih.gov Research has also confirmed its ability to induce apoptosis in both HeLa and SiHa cervical cancer cells. probotanic.com In addition to cervical cancer, the compound has demonstrated antiproliferative activity against prostate cancer cells, including PC-3 and DU145 cell lines. frontiersin.org The cytotoxic effects of carvacrol have been observed to be dose-dependent in these prostate cancer cells. mdpi.com

| Cancer Cell Line | Observed Effect | Reference |

|---|---|---|

| HeLa (Human Uterine Carcinoma) | Dose-dependent antiproliferative effects, induction of apoptosis. | acs.orgnih.govprobotanic.com |

| SiHa (Cervical Cancer) | Induction of apoptosis. | probotanic.com |

| PC-3 (Prostate Cancer) | Antiproliferative activity. | frontiersin.org |

| DU145 (Prostate Cancer) | Significant reduction of cell viability and proliferation in a concentration and time-dependent manner. | frontiersin.org |

Cell Cycle Modulation and Apoptosis Induction

A key mechanism behind the anti-cancer activity of this compound is its ability to modulate the cell cycle and induce apoptosis (programmed cell death). In human prostate cancer cells, carvacrol-induced apoptosis is associated with a significant arrest of the cell cycle in the G0/G1 phase. frontiersin.orgmdpi.com This cell cycle arrest is linked to the decreased expression of proteins that promote cell cycle progression, such as cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4), and an increased expression of the CDK inhibitor p21. mdpi.com The induction of apoptosis in prostate cancer cells is further supported by the increased expression of caspase-3, -8, and -9, as well as a shift in the ratio of Bax/Bcl-2 proteins, favoring cell death. frontiersin.org

Signaling Pathway Modulation

The anti-cancer effects of this compound are also mediated through its influence on critical signaling pathways. In prostate cancer cells, carvacrol has been shown to inhibit the Notch signaling pathway by downregulating Notch-1 and its ligand, Jagged-1. mdpi.comchemsrc.com The Notch pathway is known to be involved in cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in many cancers. wikipedia.orgrevistanefrologia.com By inhibiting this pathway, this compound can effectively halt cancer cell growth and survival. chemsrc.com

Cardiovascular System Research

Investigations into the cardiovascular effects of this compound have revealed its potential as a vasorelaxant and hypotensive agent.

Vasorelaxant and Hypotensive Effects

Studies have demonstrated that this compound possesses vasorelaxant properties, meaning it can relax the smooth muscle of blood vessels, leading to their widening. researchgate.netresearchgate.net This effect is believed to be a contributing factor to its observed hypotensive (blood pressure-lowering) effects. researchgate.netphypha.ir In spontaneously hypertensive rats, administration of this compound has been shown to lower systolic blood pressure. japsonline.comjapsonline.com The vasorelaxant action of carvacrol is thought to involve the blockade of calcium influx through voltage-gated calcium channels. frontiersin.org This compound has also been shown to enhance penile function in hypertensive rats, likely by reducing endothelial dysfunction and smooth muscle cell hypercontractility. japsonline.comjapsonline.com

| Cardiovascular Effect | Observed Finding | Reference |

|---|---|---|

| Vasorelaxant Effect | Induces relaxation of isolated rat aorta. | researchgate.net |

| Hypotensive Effect | Lowers systolic blood pressure in spontaneously hypertensive rats. | japsonline.comjapsonline.com |

| Mechanism of Action | Believed to involve the blockade of voltage-gated calcium channels. | frontiersin.org |

Endothelial Function Modulation (e.g., erectile dysfunction models)

Recent studies have highlighted the potential of this compound in modulating endothelial function, particularly in the context of erectile dysfunction (ED). ED is often linked to endothelial dysfunction, where the production of nitric oxide (NO), a key vasodilator, is impaired. casi.orgmdpi.com Research in spontaneously hypertensive rats (SHR), which exhibit erectile dysfunction, has shown that treatment with this compound can significantly improve erectile performance. japsonline.combibliomed.org

In a notable study, administration of this compound to hypertensive rats with ED led to an enhanced intracavernosal pressure to mean arterial pressure ratio, a key indicator of erectile function. japsonline.combibliomed.org This improvement is attributed to the compound's ability to restore endothelial function and reduce the hypercontractility of the corpus cavernosum smooth muscle. japsonline.com Specifically, a high dose of this compound was found to completely restore endothelial function in the corpora cavernosa of these rats. japsonline.com Furthermore, the compound was observed to decrease the production of superoxide (B77818) anions, which are reactive oxygen species that contribute to endothelial dysfunction. japsonline.combibliomed.org

The mechanism behind these effects involves the improvement of relaxation responses in the isolated rat corpora cavernosa, suggesting a direct impact on the vascular tissues of the penis. japsonline.combibliomed.org These findings position this compound as a promising agent for addressing erectile dysfunction stemming from vascular issues.

Table 1: Effects of this compound on Erectile Function in Spontaneously Hypertensive Rats

| Parameter | Observation | Reference |

|---|---|---|

| Intracavernosal Pressure/Mean Arterial Pressure Ratio | Enhanced in treated hypertensive rats | japsonline.combibliomed.org |

| Endothelial Function in Corpora Cavernosa | Wholly restored at a dose of 100 mg/kg | japsonline.com |

| Smooth Muscle Hypercontractility | Reduced in treated hypertensive rats | japsonline.combibliomed.org |

| Superoxide Anion Production | Decreased in treated hypertensive rats | japsonline.combibliomed.org |

| Acetylcholine-induced Relaxation | Considerably improved in isolated corpora cavernosa | japsonline.combibliomed.org |

Other Therapeutic Potentials and Research Areas

Beyond its effects on endothelial function, this compound has demonstrated a wide array of other therapeutic potentials.

Antidiabetic Activity

This compound has been investigated for its potential in managing diabetes. researchgate.netacs.orgnih.govusda.gov Research indicates that this compound exhibits antidiabetic properties in both in vitro and in vivo models. dergipark.org.trnotulaebotanicae.ro One of the mechanisms contributing to its antidiabetic effect is the inhibition of key enzymes involved in carbohydrate metabolism, such as pancreatic α-glucosidase and α-amylase. dergipark.org.tr By inhibiting these enzymes, this compound can help to regulate blood glucose levels. researchgate.net

Studies have reported the IC50 values for the inhibition of these enzymes, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. dergipark.org.tr While these values were higher than the control drug acarbose, they still demonstrate a significant inhibitory ability. dergipark.org.tr The antidiabetic activity of essential oils rich in this compound is attributed to the synergistic effects of their bioactive compounds. dergipark.org.tr

Gastroprotective and Hepatoprotective Effects

The protective effects of this compound on the gastrointestinal system and the liver have also been a subject of research. researchgate.netacs.orgnih.govusda.gov It has been reported to possess both gastroprotective and hepatoprotective properties. notulaebotanicae.ro These protective effects are often linked to its antioxidant and anti-inflammatory activities. researchgate.netusda.gov

Analgesic and Antiarthritic Properties

This compound has been shown to have both analgesic (pain-relieving) and anti-arthritic properties. researchgate.netacs.orgnih.govusda.gov Its anti-inflammatory effects are a key contributor to these activities. researchgate.net Research has demonstrated its ability to reduce inflammation in experimental models of edema. researchgate.net

Anti-allergic Effects

The anti-allergic potential of this compound has been explored, with studies indicating its ability to mitigate allergic reactions. researchgate.netacs.orgnih.govusda.gov This effect is also tied to its anti-inflammatory properties. researchgate.net

Herbicidal Activity

In addition to its pharmacological activities, this compound has been investigated for its herbicidal properties. researchgate.net Studies have shown that it exhibits herbicidal activity against the root growth of certain weeds, such as barnyard grass. researchgate.net Interestingly, its efficacy was found to be higher than the commercial herbicide glyphosate (B1671968) in this regard. researchgate.net The relative position of the isopropyl and methyl groups on the phenol (B47542) ring appears to be a significant factor in its herbicidal activity. researchgate.net

Table 2: Other Therapeutic and Biological Activities of this compound

| Activity | Key Findings | Reference |

|---|---|---|

| Antidiabetic | Inhibits pancreatic α-glucosidase and α-amylase. | dergipark.org.tr |

| Gastroprotective | Possesses protective effects on the gastrointestinal system. | acs.orgnih.govusda.govnotulaebotanicae.ro |

| Hepatoprotective | Exhibits protective effects on the liver. | acs.orgnih.govusda.govnotulaebotanicae.ro |

| Analgesic | Demonstrates pain-relieving properties. | researchgate.netacs.orgnih.govusda.gov |

| Antiarthritic | Shows potential in mitigating arthritis. | researchgate.netacs.orgnih.govusda.gov |

| Anti-allergic | Exhibits properties that can reduce allergic reactions. | researchgate.netacs.orgnih.govusda.gov |

| Herbicidal | Shows higher activity than glyphosate against barnyard grass root growth. | researchgate.net |

Mechanistic Investigations at Cellular and Molecular Levels

Elucidation of Target Proteins and Receptor Interactions

The biological effects of phenolic compounds like 4-isopropyl-2-methylphenol are often initiated by their interaction with specific protein targets and receptors. Research into its isomers has identified several key interaction points, including Transient Receptor Potential (TRP) channels and the enzyme chorismate mutase.

Transient Receptor Potential (TRP) Channels: The isomer of this compound, carvacrol (B1668589) (5-isopropyl-2-methylphenol), is a potent activator of the human ion channels Transient Receptor Potential Vanilloid 3 (TRPV3) and Ankyrin 1 (TRPA1). nih.gov Thymol (B1683141) (2-isopropyl-5-methylphenol), another isomer, along with related alkyl-substituted phenols, has also been shown to activate the hTRPA1 channel. researchgate.net This activation of TRP channels, which are involved in sensory perception, suggests a mechanism by which these compounds can exert effects on the nervous system.

Chorismate Mutase: Carvacrol has been identified as a novel small molecule inhibitor of Mycobacterium tuberculosis chorismate mutase, an enzyme essential for the biosynthesis of aromatic amino acids in the bacterium. researchgate.net This finding highlights a potential antimicrobial mechanism of action by targeting a crucial metabolic pathway in pathogens. Structure-activity relationship studies on carvacrol derivatives have further explored the chemical features required for this inhibitory activity. researchgate.net

While direct evidence for this compound's interaction with the orphan nuclear receptor Estrogen-Related Receptor γ (ERRγ) is currently lacking in the available literature, the broader investigation into the protein targets of its isomers provides a foundation for future research in this area.

Modulation of Enzymatic and Metabolic Pathways

Beyond direct protein interactions, this compound and its isomers can modulate various enzymatic and metabolic pathways, contributing to their physiological effects.

The inhibition of chorismate mutase by carvacrol is a prime example of the modulation of a key enzymatic pathway. researchgate.net This interference with the shikimate pathway disrupts the production of essential amino acids in microorganisms, leading to an antimicrobial effect.

Furthermore, studies on thymol have demonstrated its ability to impact cellular metabolism. For instance, in Staphylococcus aureus, thymol was found to decrease the concentration of NADPH, a critical coenzyme in anabolic pathways and redox balance. nih.gov This disruption of metabolic cofactors can have widespread consequences on cellular function and viability.

Effects on Gene Expression and Protein Synthesis

The influence of this class of phenolic compounds extends to the regulation of gene expression and protein synthesis, thereby affecting cellular function and microbial virulence.

A study investigating the effects of isopropyl methylphenol-based agents on Streptococcus mutans, a primary causative agent of dental caries, revealed significant modulation of genes involved in biofilm formation. Specifically, 4-isopropyl-3-methylphenol (B166981), an isomer of the subject compound, was shown to inhibit the expression of glucosyltransferase genes (gtfB, gtfC, and gtfD). nih.gov These enzymes are crucial for the synthesis of glucans, which are essential components of the biofilm matrix. The suppression of these genes suggests a mechanism for inhibiting dental plaque formation. The isomers thymol and carvacrol have also been reported to suppress the gtfB gene in S. mutans. nih.gov

In the context of the nervous system, research on thymol has shown neuroprotective effects in a rat model of Parkinson's disease, which is characterized by the loss of dopaminergic neurons. nih.gov These neurons are identified by the presence of the enzyme tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine. wikipedia.org While direct studies on the effect of this compound on tyrosine hydroxylase gene expression are not yet available, the neuroprotective actions of its isomer suggest a potential area for future investigation.

Influence on Cellular Homeostasis

Maintaining cellular homeostasis, the stable internal environment of a cell, is critical for survival. Phenolic compounds, including isomers of this compound, have been shown to disrupt this delicate balance, particularly in microbial cells.

Ion Channels and Redox Balance: Research on thymol has demonstrated its ability to disrupt the cellular homeostasis of Staphylococcus aureus. It is suggested that thymol causes damage to the cell membrane, leading to a decrease in NADPH concentration and an increase in the level of lipid peroxidation. nih.gov This indicates a disruption of the cellular redox balance, pushing the cell towards oxidative stress. nih.gov Phenolic compounds, in general, can act as redox cyclers, which can be deleterious to microbial cells by disrupting their redox homeostasis. targetmol.com

A synthetic derivative of thymol, 4-piperidinomethyl-2-isopropyl-5-methylphenol, has been shown to be a scavenger of superoxide (B77818) radicals and an inhibitor of voltage-dependent L-type Ca2+ channels. nih.gov This highlights the potential for this class of compounds to influence cellular homeostasis through both the modulation of redox balance and the regulation of ion channel activity. The ability to scavenge reactive oxygen species and inhibit calcium influx can have significant implications for various cellular processes. nih.gov

Signal Transduction Pathway Perturbations

Signal transduction pathways are the mechanisms by which cells communicate and respond to external and internal signals. The isomers of this compound, carvacrol and thymol, have been shown to perturb several key signaling pathways.

Carvacrol: Studies have demonstrated that carvacrol can suppress the PI3K/Akt and MAPK signaling pathways in prostate cancer cells. nih.gov It has also been shown to activate the MAPK/ERK and Akt/eNOS signaling pathways, which are involved in cardioprotection. nih.gov Furthermore, carvacrol's effects in glioblastoma cells are linked to the inhibition of TRPM7, which subsequently affects the PI3K/Akt and MEK/MAPK signaling pathways. researchgate.net

Thymol: Thymol has been found to suppress the activation of the Wnt/β-catenin signaling pathway in colorectal cancer cells. researchgate.net It also influences other critical signaling pathways, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK). researchgate.net In the context of inflammation, thymol can modulate pathways such as MAPK, NF-κB, and JAK/STAT. nih.gov Additionally, thymol has been shown to interfere with estrogen signaling pathways. mdpi.com

The perturbation of these fundamental signaling pathways underscores the broad-spectrum biological activities of these phenolic compounds and provides a molecular basis for their observed physiological effects.

Interactive Data Table: Effects of this compound Isomers on Cellular Mechanisms

| Compound | Target/Pathway | Organism/Cell Line | Observed Effect | Reference(s) |

| 4-Isopropyl-3-methylphenol | gtfB, gtfC, gtfD genes | Streptococcus mutans | Inhibition of gene expression | nih.gov |

| Carvacrol | TRPA1, TRPV3 | Human | Activation of ion channels | nih.gov |

| Carvacrol | Chorismate mutase | Mycobacterium tuberculosis | Inhibition of enzyme activity | researchgate.net |

| Carvacrol | PI3K/Akt, MAPK pathways | Prostate cancer cells | Suppression of pathways | nih.gov |

| Carvacrol | MAPK/ERK, Akt/eNOS pathways | Rat cardiomyocytes | Activation of pathways | nih.gov |

| Thymol | hTRPA1 | Human | Activation of ion channel | researchgate.net |

| Thymol | Cellular homeostasis (Redox balance) | Staphylococcus aureus | Disruption | nih.gov |

| Thymol | Wnt/β-catenin pathway | Colorectal cancer cells | Suppression of pathway | researchgate.net |

| Thymol | PI3K/AKT, ERK pathways | Cancer cells | Modulation of pathways | researchgate.net |

| Thymol | Estrogen signaling | Murine model | Interference with pathway | mdpi.com |

Structure Activity Relationship Sar and Computational Studies of 4 Isopropyl 2 Methylphenol and Its Analogs

Comparative Analysis with Isomers (e.g., Carvacrol (B1668589), Thymol)

The isomers of isopropyl-methylphenol, such as carvacrol (5-isopropyl-2-methylphenol) and thymol (B1683141) (2-isopropyl-5-methylphenol), offer a compelling case study in how subtle changes in the substitution pattern on the phenol (B47542) ring can lead to significant differences in biological activity. Although these compounds share the same molecular formula, the relative positions of the hydroxyl, methyl, and isopropyl groups dictate their physicochemical properties and, consequently, their interactions with biological targets.

For instance, studies have demonstrated that carvacrol generally exhibits stronger antimicrobial and antioxidant activities compared to thymol. mdpi.com This has been attributed to the position of the hydroxyl group in relation to the isopropyl group, which can influence the molecule's ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical. The system of delocalized electrons, influenced by the hydroxyl, methyl, and isopropyl groups, is a key determinant of their radical-scavenging capabilities. mdpi.com

In the context of herbicidal activity, a comparative study of isopropyl cresols revealed that 5-isopropyl-3-methylphenol (B155287), thymol, and carvacrol all demonstrated significant herbicidal effects, in some cases exceeding that of glyphosate (B1671968), particularly in inhibiting root growth. researchgate.net Notably, 5-isopropyl-3-methylphenol showed higher herbicidal activity than its other isomers, underscoring the critical role of substituent positioning. researchgate.net Furthermore, another isomer, 4-isopropyl-3-methylphenol (B166981), has been noted for its strong antibacterial and bactericidal activities, coupled with low skin irritation potential. chemicalbook.com

The table below summarizes the structural differences between 4-isopropyl-2-methylphenol and its common isomers, carvacrol and thymol.

| Compound Name | IUPAC Name | Hydroxyl Position | Methyl Position | Isopropyl Position |

| This compound | 2-methyl-4-(propan-2-yl)phenol | 1 | 2 | 4 |

| Carvacrol | 5-isopropyl-2-methylphenol | 1 | 2 | 5 |

| Thymol | 2-isopropyl-5-methylphenol | 1 | 5 | 2 |

Impact of Substituent Position and Nature on Biological Activity

The biological activity of phenolic compounds is profoundly influenced by the nature and position of substituents on the aromatic ring. mdpi.com The hydroxyl group is a critical pharmacophore, and its modification, such as through esterification, can sometimes lead to a reduction in antibacterial activity. mdpi.commdpi.com The free hydroxyl group is often considered essential for the antimicrobial and antioxidant properties of compounds like carvacrol and thymol. mdpi.com

The alkyl substituents, namely the methyl and isopropyl groups, also play a significant role in modulating biological activity. The position of these groups affects the molecule's lipophilicity, steric hindrance, and electronic properties. For example, the introduction of an isopropyl group onto the 3-methylphenol skeleton has been linked to its acaricidal activities. chemicalbook.com

General principles derived from studies on phenolic compounds suggest that:

Hydroxyl Groups: The number and position of hydroxyl groups are major determinants of antioxidant activity. mdpi.com The ability to form intramolecular hydrogen bonds can either enhance or diminish this effect. nih.gov

Electron-donating/withdrawing Groups: The presence of electron-donating groups can enhance the radical-scavenging activity of the phenolic hydroxyl group. science.gov

The herbicidal activity of isopropyl cresols is a clear example where the relative position of the substituents is significantly associated with efficacy. researchgate.net This highlights that even minor positional shifts of the alkyl groups can lead to substantial changes in how the molecule interacts with its biological target.

Ligand-Protein Interaction Profiling (e.g., molecular docking, molecular dynamics simulations)

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between small molecules like this compound and their protein targets at a molecular level. These methods provide insights into the binding modes, affinities, and the specific amino acid residues involved in the interaction, which can help explain the observed biological activities.

Molecular docking studies on thymol and carvacrol derivatives have been employed to identify potential biological targets related to their anticancer activity. nih.govrsc.org For instance, the AKT1 protein was identified as a potential target, and docking simulations revealed a binding pocket where these compounds could fit. nih.govrsc.org Such studies help in understanding the mechanism of action and can guide the design of more potent analogs.

In the context of antimicrobial activity, docking studies have been used to investigate the interactions of phenolic compounds with bacterial enzymes. For example, the inhibition of β-lactamase by certain phenolic compounds has been explored through in-silico analyses, which complement in-vitro findings. nih.gov The binding energy scores from docking can provide a rationale for the observed inhibitory potential.

The table below presents hypothetical docking scores for this compound and its isomers against a generic bacterial enzyme to illustrate how this technique can be used for comparative analysis.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -6.8 | TYR234, LEU112, PHE88 |

| Carvacrol | -7.2 | TYR234, ILE110, PHE88 |

| Thymol | -7.0 | TYR234, LEU112, TRP150 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.

For phenolic compounds, QSAR studies have been successfully applied to model their antioxidant and antimicrobial activities. frontiersin.orgnih.gov Descriptors commonly used in QSAR models for phenols include:

Physicochemical properties: such as the octanol-water partition coefficient (logP), which represents the molecule's hydrophobicity.

Electronic parameters: like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the molecule's ability to donate or accept electrons.

Topological indices: which describe the branching and connectivity of the molecule.

A study on the toxicity of phenols used a two-parameter response surface model based on logP and LUMO to model hydrophobicity and electrophilicity, respectively. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been used to develop predictive models for the radical scavenging activity of phenolic acids. science.gov These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties are favorable or unfavorable for activity. science.gov

Pharmacophore Elucidation

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. Once a pharmacophore model is developed, it can be used to screen large databases of chemical compounds to identify new molecules that fit the model and are therefore likely to be active.

For a class of compounds like isopropyl-methylphenols, a pharmacophore model for antimicrobial activity might include features such as:

A hydrogen-bond donor (from the hydroxyl group).

Aromatic rings.

Hydrophobic features (from the isopropyl and methyl groups).

The relative spatial arrangement of these features would be critical for effective interaction with the biological target. The generation of a pharmacophore hypothesis typically involves aligning a set of active molecules and identifying the common chemical features. For example, a pharmacophore model for compounds targeting Staphylococcus aureus was developed comprising two acceptor sites, one donor site, and two aromatic rings. researchgate.net

Hybrid molecules, which combine the pharmacophoric features of two or more different classes of compounds, represent a rational drug design strategy. acs.org For instance, hybrid compounds incorporating the pharmacophores of carvacrol or thymol have been synthesized to enhance their therapeutic potential. mdpi.com

Advanced Analytical and Characterization Techniques in 4 Isopropyl 2 Methylphenol Research

Advanced Spectroscopic Applications (e.g., high-resolution NMR, advanced MS techniques)

Advanced spectroscopic techniques are fundamental in the structural characterization and identification of 4-Isopropyl-2-methylphenol. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the molecule's atomic framework, enabling unambiguous identification of its isomeric form.

In parallel, advanced mass spectrometry (MS) has become an indispensable tool for sensitive and precise analysis. researchgate.net Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offer ultra-high resolution and mass accuracy, which is critical for determining the elemental composition. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS), often performed on triple quadrupole (QqQ) or hybrid instruments like Quadrupole-Orbitrap systems, allows for detailed structural elucidation through controlled fragmentation of the parent ion. researchgate.netresearchgate.netnih.gov These fragmentation patterns provide a veritable fingerprint for the molecule. For instance, Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) has been effectively used to differentiate isomers of related aromatic compounds like cresol (B1669610) in real-time without prior chromatographic separation, a technique readily applicable to this compound analysis. nih.gov

Table 1: Advanced Spectroscopic Techniques in Phenolic Compound Analysis

| Technique | Application | Information Obtained | Reference(s) |

| High-Resolution NMR | Structural Elucidation | Precise chemical shifts and coupling constants for atomic connectivity. | |

| FT-ICR-MS | High-Accuracy Mass Determination | Unambiguous elemental formula from high-resolution mass data. | researchgate.netresearchgate.net |

| Tandem MS (MS/MS) | Structural Characterization | Molecular structure details from fragmentation patterns. | researchgate.net |

| SIFT-MS | Real-time Isomer Differentiation | Quantification of specific isomers in gaseous mixtures. | nih.gov |

| HPLC-Q-Orbitrap MS | Analysis of Complex Mixtures | Identification and quantification of compounds and their metabolites. | chemicalbook.com |

Sophisticated Chromatographic Separations for Isomers and Metabolites

Due to the existence of multiple structural isomers, such as thymol (B1683141) (2-isopropyl-5-methylphenol) and carvacrol (B1668589) (5-isopropyl-2-methylphenol), sophisticated chromatographic techniques are crucial for their separation and quantification. biointerfaceresearch.com High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode using C18 columns, is a widely adopted method. lgcstandards.comsielc.com Studies have demonstrated that specialized stationary phases and optimized mobile phases can achieve baseline separation of challenging isomer pairs. sielc.comnih.govmdpi.com For example, a method using a Shim-pack GIST C18 column successfully separated isopropyl methylphenol from butyl paraben, a common preservative, which can be difficult in standard reversed-phase systems. sielc.com

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique, especially for analyzing volatile phenols and their metabolites. researchgate.netnih.govnih.gov The choice of column is critical; for instance, β-cyclodextrin-based stationary phases have been used to effectively resolve cresol isomers. mdpi.com Furthermore, advanced sample preparation techniques like ultrasound-assisted dispersive liquid–liquid microextraction can be paired with GC-MS to enhance sensitivity and determine trace amounts of these compounds in complex matrices. nih.gov The analysis of carvacrol in biological tissues via LC-MS serves as a potent example of how these methods are applied to study the distribution and metabolism of such compounds. oup.com

In Vitro and Cell-Based Assay Development for Efficacy and Selectivity

To evaluate the biological activity of this compound, a variety of in vitro and cell-based assays are employed. These assays are critical for determining the compound's efficacy and selectivity against specific microbial or cellular targets. A primary application is in antimicrobial research, where the Minimum Inhibitory Concentration (MIC) is determined to quantify the lowest concentration of the compound that prevents visible microbial growth. chemicalbook.comnih.gov

For instance, studies have established the MIC of 4-isopropyl-3-methylphenol (B166981) against methicillin-resistant Staphylococcus aureus (MRSA). chemicalbook.com Beyond simple growth inhibition, assays that measure the inhibition of biofilm formation are also crucial, as biofilms represent a significant challenge in clinical and industrial settings. nih.gov Furthermore, to investigate potential synergistic effects with existing antibiotics like oxacillin (B1211168), checkerboard assays are utilized. chemicalbook.comnih.gov These assays can calculate a Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, or antagonistic). chemicalbook.com Similar assays are used to assess antifungal properties against pathogens like Candida albicans, focusing on endpoints such as the inhibition of germ tube formation.

Table 2: In Vitro Assays for Evaluating this compound Derivatives

| Assay Type | Purpose | Key Endpoint(s) | Target Organism(s) | Reference(s) |

| Minimum Inhibitory Concentration (MIC) | Determine antimicrobial potency | Lowest concentration inhibiting growth | MRSA, Candida albicans | chemicalbook.com |

| Biofilm Inhibition Assay | Assess anti-biofilm activity | Reduction in biofilm mass | MRSA | nih.gov |

| Checkerboard Assay | Evaluate synergistic effects | Fractional Inhibitory Concentration (FIC) Index | MRSA | chemicalbook.comnih.gov |

| Germ Tube Inhibition Assay | Determine antifungal efficacy | Prevention of yeast-to-hypha transition | Candida albicans |

In Vivo Model Systems for Pharmacological Evaluation

While in vitro assays provide essential preliminary data, in vivo model systems are indispensable for evaluating the pharmacological effects, efficacy, and systemic interactions of compounds like this compound. Rodent models, particularly rats and mice, are frequently used to investigate a wide range of biological activities. lgcstandards.comnih.gov

For its close isomer carvacrol, in vivo studies have been extensive. For example, the anticancer potential of carvacrol has been demonstrated in dimethylbenzanthracene (DMBA)-induced breast cancer models in rats, where administration of the compound led to a significant reduction in tumor incidence and volume. lgcstandards.com Another study utilized a rat model to explore the neuroprotective effects of carvacrol against acrylamide-induced toxicity, assessing outcomes through behavioral tests, histopathology, and analysis of biochemical markers in brain and sciatic nerve tissues. nih.gov These models allow researchers to study complex physiological responses and potential therapeutic applications that cannot be fully recapitulated in vitro. lgcstandards.comnih.govnih.gov

Omics Approaches (e.g., Transcriptomics, Metabolomics) in Response to this compound Exposure

"Omics" technologies provide a holistic view of the molecular changes within an organism or cell population following exposure to a chemical agent. These approaches are powerful tools for hypothesis generation and for elucidating mechanisms of action.

Transcriptomics , the study of the complete set of RNA transcripts, reveals how exposure to a compound like this compound alters gene expression. For example, a transcriptomic analysis of Escherichia coli exposed to its isomer carvacrol showed a significant downregulation of genes involved in aerobic metabolism, indicating a shift toward fermentative growth. nih.govresearchgate.net Such studies can pinpoint the cellular pathways most affected by the compound. nih.govnih.gov

Metabolomics , which involves the comprehensive analysis of metabolites in a biological system, offers a direct snapshot of the physiological or pathological state. researchgate.net Untargeted metabolomics using techniques like UHPLC-High-Resolution Mass Spectrometry (HRMS) has been used to investigate the antifungal mechanism of carvacrol against Aspergillus flavus, revealing significant alterations in glycerophospholipid metabolism. researchgate.net Similarly, 1H-NMR-based metabolomics has been used to study the metabolic response of E. coli to carvacrol, confirming a shift from the Krebs cycle to fermentation. mdpi.com These omics studies provide a systems-level understanding of the biological impact of this compound and its related isomers. mdpi.commdpi.com

Pharmacokinetic and Biotransformation Research on 4 Isopropyl 2 Methylphenol

Absorption and Distribution Studies in Biological Systems

There is a lack of specific studies detailing the absorption and distribution of 4-isopropyl-2-methylphenol in biological systems. Research has not yet characterized its rate of absorption from the gastrointestinal tract, its bioavailability, or its distribution patterns into various tissues and organs.

Metabolic Pathways and Metabolite Identification

The metabolic pathways of this compound have not been elucidated. There are no published studies identifying the primary metabolites formed through Phase I (e.g., oxidation, reduction, hydrolysis) or Phase II (e.g., glucuronidation, sulfation) biotransformation processes.

Excretion and Elimination Profiles

Specific data on the excretion and elimination of this compound, including its primary routes of excretion (e.g., renal, fecal) and its elimination half-life, are not available in the scientific literature.

Influence on Drug Metabolism Enzymes (e.g., Cytochrome P450)

While databases suggest potential interactions between plant extracts containing isocarvacrol and cytochrome P450 enzymes, no specific experimental studies have been conducted to determine the inductive or inhibitory effects of isolated this compound on specific CYP450 isoforms.

Novel Drug Delivery System Development

Research on the development of novel drug delivery systems specifically for this compound is currently undocumented.

Encapsulation Technologies (e.g., liposomes, nanoparticles, microparticles)

There are no available studies reporting the encapsulation of this compound into liposomes, nanoparticles, or microparticles to enhance its stability or modify its release profile.

Formulation Strategies for Enhanced Bioavailability and Targeted Delivery

Formulation strategies aimed at enhancing the bioavailability or achieving targeted delivery of this compound have not been a subject of published research.

Future research is required to address these significant knowledge gaps and to build a scientific foundation for the pharmacokinetic and biotransformation properties of this compound.

Toxicological Research and Safety Assessment of 4 Isopropyl 2 Methylphenol Academic Focus

Cytotoxicity Profiles in Various Cell Lines (e.g., human uterine carcinoma cells, Escherichia coli, Saccharomyces cerevisiae)

Direct cytotoxic data for 4-Isopropyl-2-methylphenol against human uterine carcinoma cells and Saccharomyces cerevisiae are not extensively documented in the reviewed scientific literature. However, research on its isomer, carvacrol (B1668589), provides significant insight into its potential effects on bacterial cells like Escherichia coli.

Studies on carvacrol have demonstrated notable antibacterial activity against E. coli. The mechanism of this cytotoxicity is primarily attributed to its ability to disrupt the bacterial cell membrane. Research indicates that carvacrol can increase the permeability of the cytoplasmic membrane, leading to the leakage of intracellular components and a disruption of the membrane potential. nih.gov One study established a minimum inhibitory concentration (MIC) of 450 μg/ml for carvacrol against uropathogenic E. coli, with complete inhibition of growth observed after two hours of exposure at this concentration. frontiersin.org The bactericidal action involves membrane disruption, depolarization, and the generation of reactive oxygen species (ROS). frontiersin.org Further investigations have confirmed that carvacrol and thymol's primary mode of action against E. coli is the permeabilization and depolarization of the cytoplasmic membrane. nih.gov

**Table 1: Cytotoxicity of Carvacrol (Isomer) against *Escherichia coli***

| Parameter | Value | Reference |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 450 µg/ml | frontiersin.org |

| Primary Mechanism | Membrane Permeabilization & Depolarization | nih.gov |

| Secondary Mechanism | Reactive Oxygen Species (ROS) Generation | frontiersin.org |

Acute and Chronic Toxicity Studies in Animal Models

Chronic toxicity studies involve repeated exposure to a substance over a prolonged period, such as 90 days or longer, to assess potential long-term health effects and establish a NOAEL. epa.gov While data for the specific target compound is scarce, general toxicity studies on a related synthetic antioxidant, 2,2'-methylenebis(4-methyl-6-tert-butylphenol), in Wistar rats established an oral LD50 value greater than 5 g/kg of body weight. nih.gov For phenol (B47542) derivatives in general, acute oral toxicity can result in symptoms affecting the gastrointestinal tract, cardiovascular system, and central nervous system. scbt.com Long-term exposure to some phenol derivatives has been associated with potential damage to the liver and kidneys. scbt.com

Genotoxicity and Mutagenicity Assessments

There is a lack of specific genotoxicity and mutagenicity data from assays such as the Ames test or in vitro micronucleus assay for this compound. nelsonlabs.commdpi.com However, studies on its isomer, carvacrol, have been conducted to evaluate its potential to cause genetic damage.